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Compound of Interest

5-Methyl-2-(2-thienyl)-1,3-oxazole-
4-carbaldehyde

Cat. No.: B1372517

Compound Name:

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde

Introduction: Unveiling a Versatile Heterocyclic
Building Block

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a multifaceted heterocyclic compound
that stands at the crossroads of medicinal chemistry and materials science. Its molecular
architecture, featuring a central oxazole ring flanked by a thiophene moiety and activated by an
aldehyde group, makes it a valuable intermediate in the synthesis of more complex molecular
entities.[1] With a molecular formula of CoH7NO2S and a molecular weight of 193.22 g/mol ,
this compound serves as a critical building block for developing novel pharmaceuticals,
particularly those targeting neurological disorders, as well as advanced agrochemicals and
specialized organic materials.[1][2] The aldehyde functional group is particularly significant as it
provides a reactive handle for derivatization, enabling its incorporation into a wide array of
chemical structures and reactions.[1]

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-
Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde. As direct experimental spectra for this
specific molecule are not readily available in the public domain, this document will leverage
established principles of spectroscopic interpretation and draw upon data from structurally
analogous compounds to predict and elucidate its characteristic spectral features. This
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approach is designed to equip researchers, scientists, and drug development professionals
with a robust framework for identifying and characterizing this compound in a laboratory setting.

Molecular Structure and Analytical Workflow

A thorough spectroscopic analysis is fundamental to confirming the identity and purity of a
synthesized compound. The workflow for characterizing 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-
carbaldehyde involves a suite of complementary techniques, each providing unique insights
into its molecular structure.

Molecular Structure Spectroscopic Analysis Workflow

NMR Spectroscopy
(*H & 13C)

Infrared (IR)
Spectroscopy

Mass Spectrometry

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
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Molecular Weight
& Fragmentation

Data Integration &
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Click to download full resolution via product page

Caption: Molecular structure and analytical workflow for spectroscopic characterization.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Proton Environment Analysis

Proton NMR spectroscopy is an indispensable tool for mapping the proton framework of a
molecule. The predicted *H NMR spectrum of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-
carbaldehyde would exhibit distinct signals corresponding to each unique proton environment.
The chemical shifts are influenced by the electronic effects of the heterocyclic rings and the
aldehyde group.

Predicted *H NMR Data
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Proton
Assignment

Predicted
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale &
Comparative
Insights

Aldehyde (-CHO)

9.8-10.2

Singlet (s)

1H

The aldehyde
proton is highly
deshielded due
to the
electronegativity
of the oxygen
atom and the
anisotropic effect
of the C=0 bond.

Thienyl H-5'

7.7-79

Doublet of
doublets (dd)

This proton is
coupled to both
H-3"and H-4'. Its
downfield shift is
attributed to its
proximity to the
electron-
withdrawing

oxazole ring.

Thienyl H-3'

76-7.8

Doublet of
doublets (dd)

Coupled to H-4'
and H-5'. The
precise chemical
shift is influenced
by the electronic
interplay
between the
sulfur atom and
the oxazole

substituent.

Thienyl H-4'

71-73

Triplet or dd

1H

Coupled to both
H-3"and H-5'.
This proton
typically appears

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

at a more upfield
position
compared to the
other thienyl

protons.

The methyl
group is attached
to the oxazole
ring and its
) signal is
Methyl (-CH3) 26-2.8 Singlet (s) 3H

expected to be a
sharp singlet in a
region typical for
methyl groups on

aromatic rings.

Note: Predicted chemical shifts are in ppm relative to TMS in a standard deuterated solvent like
CDCIs or DMSO-ds. Coupling constants (J) for the thienyl protons are expected to be in the
range of 3-5 Hz for Js4 and 1-2 Hz for Jss, and ~5 Hz for Jas.

The interpretation of these shifts is guided by the analysis of similar heterocyclic systems. For
example, studies on other thienyl-substituted heterocycles confirm the characteristic chemical
shift ranges and coupling patterns for the thiophene ring protons.[3]

Experimental Protocol: 'H NMR Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 5-Methyl-2-(2-thienyl)-1,3-oxazole-
4-carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard
5 mm NMR tube.

 Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Data Acquisition: Acquire the *H NMR spectrum using standard pulse sequences. Ensure a
sufficient number of scans to achieve a good signal-to-noise ratio.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR provides a detailed map of the carbon backbone of the molecule. Each unique
carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic
environment.

Predicted 33C NMR Data

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Carbon Assignment

Predicted Chemical Shift
(3, ppm)

Rationale & Comparative
Insights

Aldehyde (C=0)

185-190

The carbonyl carbon of an
aldehyde is highly deshielded
and appears significantly

downfield.

Oxazole C2

160 - 165

This carbon is bonded to
nitrogen and oxygen and is
also attached to the thienyl
ring, resulting in a downfield
shift.

Oxazole C5

150 - 155

Substituted with the methyl
group, this carbon's chemical
shift is influenced by both the
ring heteroatoms and the alkyl

substituent.

Oxazole C4

125-130

This carbon, bearing the
aldehyde group, will have its
resonance influenced by the
electron-withdrawing nature of

the substituent.

Thienyl C2'

130 - 135

The carbon atom directly
attached to the oxazole ring
(ipso-carbon) is expected in

this region.

Thienyl C3', C4', C5'

125-130

These carbons of the
thiophene ring typically
resonate in the aromatic
region, with their specific shifts
determined by their position
relative to the sulfur atom and

the oxazole substituent.

Methyl (-CHs)

12 -16

The methyl carbon appears in

the typical upfield aliphatic
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region. Similar values are seen
in related methyl-substituted

heterocycles.[4]

The predicted shifts are based on established ranges for carbons in oxazole and thiophene
rings. For instance, the chemical shifts of oxazole ring carbons in similar structures have been
reported in this range.[5][6]

Experimental Protocol: 2*C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.
e Instrument Setup: Utilize a high-field NMR spectrometer equipped for 13C detection.

» Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to ensure each unique
carbon appears as a singlet. A sufficient number of scans and a suitable relaxation delay are
crucial due to the lower natural abundance of 13C and its longer relaxation times.

» Data Processing: Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group
Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde is expected to show characteristic absorption bands for
the aldehyde, the thienyl group, and the oxazole ring.

Predicted IR Absorption Bands
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Wavenumber
(cm™)

Vibrational Mode

Intensity Rationale

3100 - 3150

Aromatic C-H Stretch
(Thienyl)

Characteristic
stretching vibrations
for C-H bonds on the

Medium

thiophene ring.

2900 - 3000

Aliphatic C-H Stretch
(Methyl)

Stretching vibrations
of the C-H bonds in
the methyl group.

Medium

2820 - 2850 & 2720 -
2750

Aldehyde C-H Stretch

The presence of two
distinct bands (Fermi
Medium resonance) is a
hallmark of the

aldehyde C-H stretch.

1680 - 1700

C=0 Stretch
(Aldehyde)

A strong, sharp

absorption band
Strong characteristic of the
carbonyl group in an

aromatic aldehyde.

1500 - 1650

C=N and C=C Stretch

Overlapping stretching
_ vibrations from the
Medium-Strong
oxazole and

thiophene rings.

1000 - 1300

C-O-C Stretch

Characteristic
stretching vibrations of
the ether-like C-O-C

linkage within the

Strong

oxazole ring.

The assignment of these bands is supported by extensive literature on the IR spectroscopy of

heterocyclic compounds.[7][8]

Experimental Protocol: FT-IR Spectroscopy
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o Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small
amount of the compound with dry potassium bromide (KBr) powder and press it into a thin,
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat

solid.

o Data Acquisition: Place the sample in the beam path of an FT-IR spectrometer and record
the spectrum, typically in the 4000-400 cm~? range.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR
spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, allowing for the determination of the molecular weight and insights into the
molecular structure.

Predicted Mass Spectrometry Data

» Molecular lon (M+): The mass spectrum should exhibit a clear molecular ion peak at an m/z
corresponding to the molecular weight of the compound, which is 193.22. Due to the
presence of a sulfur atom, an (M+2)* peak with an intensity of about 4.4% relative to the M+
peak is expected due to the natural abundance of the 34S isotope.

o Major Fragmentation Pathways:
o Loss of the aldehyde group (-CHO, 29 amu): A significant fragment at m/z 164.
o Loss of a methyl radical (-CHs, 15 amu): A fragment at m/z 178.

o Cleavage of the thiophene ring.
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Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the compound into the mass
spectrometer, typically via direct infusion or coupled with a chromatographic system like GC
or LC.

¢ lonization: Use an appropriate ionization technique, such as Electron lonization (El) for
fragmentation analysis or a softer method like Electrospray lonization (ESI) to primarily
observe the molecular ion.

» Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g.,
quadrupole, time-of-flight).

» Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-
carbaldehyde is essential for confirming its structural integrity and purity, which are critical for
its application in research and development. This guide provides a detailed predictive
framework for its *H NMR, 3C NMR, IR, and mass spectra. By combining the insights from
these complementary analytical techniques, researchers can confidently verify the identity of
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this important synthetic intermediate. The provided protocols offer a standardized approach to
data acquisition, ensuring reproducibility and accuracy in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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